Cas no 2059988-58-6 (CID 125456304)

CID 125456304 structure
Nome del prodotto:CID 125456304
Numero CAS:2059988-58-6
MF:C13H9F3N2O2
MW:282.217973470688
CID:5163508
CID 125456304 Proprietà chimiche e fisiche
Nomi e identificatori
-
- CID 125456304
- [1,1'-Biphenyl]-4-amine, 3'-nitro-3-(trifluoromethyl)-
-
- Inchi: 1S/C13H9F3N2O2/c14-13(15,16)11-7-9(4-5-12(11)17)8-2-1-3-10(6-8)18(19)20/h1-7H,17H2
- Chiave InChI: JEFBSHNSBGLWFE-UHFFFAOYSA-N
- Sorrisi: C1(C2=CC=CC([N+]([O-])=O)=C2)=CC=C(N)C(C(F)(F)F)=C1
Proprietà sperimentali
- Densità: 1.394±0.06 g/cm3(Predicted)
- Punto di ebollizione: 386.9±42.0 °C(Predicted)
- pka: 1.14±0.10(Predicted)
CID 125456304 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339416-2.5g |
4-(3-nitrophenyl)-2-(trifluoromethyl)aniline |
2059988-58-6 | 95.0% | 2.5g |
$1428.0 | 2025-03-18 | |
Enamine | EN300-339416-5.0g |
4-(3-nitrophenyl)-2-(trifluoromethyl)aniline |
2059988-58-6 | 95.0% | 5.0g |
$2110.0 | 2025-03-18 | |
Enamine | EN300-339416-10.0g |
4-(3-nitrophenyl)-2-(trifluoromethyl)aniline |
2059988-58-6 | 95.0% | 10.0g |
$3131.0 | 2025-03-18 | |
Enamine | EN300-339416-1.0g |
4-(3-nitrophenyl)-2-(trifluoromethyl)aniline |
2059988-58-6 | 95.0% | 1.0g |
$728.0 | 2025-03-18 | |
Enamine | EN300-339416-0.1g |
4-(3-nitrophenyl)-2-(trifluoromethyl)aniline |
2059988-58-6 | 95.0% | 0.1g |
$640.0 | 2025-03-18 | |
Enamine | EN300-339416-0.5g |
4-(3-nitrophenyl)-2-(trifluoromethyl)aniline |
2059988-58-6 | 95.0% | 0.5g |
$699.0 | 2025-03-18 | |
Enamine | EN300-339416-0.25g |
4-(3-nitrophenyl)-2-(trifluoromethyl)aniline |
2059988-58-6 | 95.0% | 0.25g |
$670.0 | 2025-03-18 | |
Enamine | EN300-339416-0.05g |
4-(3-nitrophenyl)-2-(trifluoromethyl)aniline |
2059988-58-6 | 95.0% | 0.05g |
$612.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025104-1g |
4-(3-Nitrophenyl)-2-(trifluoromethyl)aniline |
2059988-58-6 | 95% | 1g |
¥3619.0 | 2023-03-11 |
CID 125456304 Letteratura correlata
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
2059988-58-6 (CID 125456304) Prodotti correlati
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
